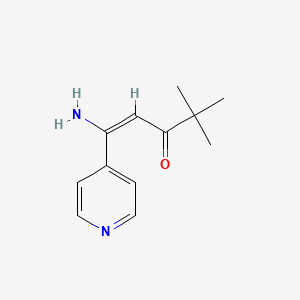![molecular formula C13H20ClFN2 B5767811 (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as CFE, is a chemical compound that has been widely studied for its potential applications in scientific research. CFE is a derivative of benzylamine and is known for its unique chemical properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI).
Applications De Recherche Scientifique
(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used to study the role of serotonin in the brain and its effects on behavior. In pharmacology, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential as a treatment for depression and anxiety disorders. In medicinal chemistry, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Mécanisme D'action
(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a selective serotonin reuptake inhibitor (SSRI), which means that it blocks the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This increased serotonin signaling has been associated with improvements in mood and a decrease in symptoms of depression and anxiety.
Biochemical and physiological effects
(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have several biochemical and physiological effects, including increased levels of serotonin in the brain, decreased levels of cortisol (a stress hormone), and changes in gene expression related to mood and behavior. These effects have been associated with improvements in mood and a decrease in symptoms of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine in lab experiments is its selective action on serotonin reuptake, which allows researchers to study the specific effects of serotonin signaling on behavior and mood. However, (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine also has limitations, including its potential for off-target effects and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine, including the development of new drugs based on its chemical structure, the investigation of its potential as a treatment for other neuropsychiatric disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with N,N-dimethylethylenediamine, followed by the reaction of the resulting product with sodium hydride and N,N-dimethylaminoethyl chloride. The final product is then purified using column chromatography. This method has been optimized to produce high yields of pure (2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine.
Propriétés
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClFN2/c1-4-17(9-8-16(2)3)10-11-12(14)6-5-7-13(11)15/h5-7H,4,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOKWSVHXZISKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)


![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)